2,4-Dimethylpentanenitrile
Overview
Description
2,4-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylpentan-2-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride, which is then treated with sodium cyanide (NaCN) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpentanenitrile undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form 2,4-dimethylpentanoic acid.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: LiAlH4 or DIBAL-H in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed:
Reduction: 2,4-Dimethylpentylamine.
Hydrolysis: 2,4-Dimethylpentanoic acid.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylpentanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Chemistry: Employed in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpentanenitrile primarily involves its reactivity as a nitrile. In reduction reactions, the cyano group undergoes nucleophilic addition of hydride ions, leading to the formation of imine intermediates, which are further reduced to amines . In hydrolysis reactions, the nitrile group is converted to a carboxylic acid through the addition of water and subsequent hydrolysis of the intermediate amide.
Comparison with Similar Compounds
2-Methylpentanenitrile: Similar structure but with one less methyl group.
3,3-Dimethylbutanenitrile: Similar nitrile group but different carbon chain structure.
2,2-Dimethylbutanenitrile: Different positioning of methyl groups.
Uniqueness: 2,4-Dimethylpentanenitrile is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of two methyl groups at the 2 and 4 positions provides steric hindrance, affecting its chemical behavior compared to other nitriles .
Properties
IUPAC Name |
2,4-dimethylpentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)4-7(3)5-8/h6-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXCGWKSEPPDAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619337 | |
Record name | 2,4-Dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69975-94-6 | |
Record name | 2,4-Dimethylpentanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHYLPENTANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57Z2TS56Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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